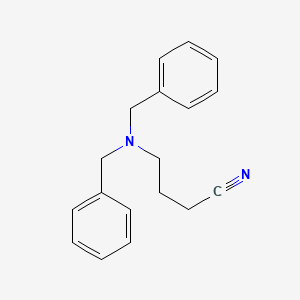

4-(N,N-dibenzylamino)butyronitrile

Description

4-(N,N-Dibenzylamino)butyronitrile is an organonitrile compound characterized by a four-carbon aliphatic chain terminating in a nitrile group (-C≡N) and a tertiary amine group (-N(CH₂Ph)₂) at the 4-position. For instance, compounds like 4-(dimethylamino)butyronitrile (CAS 13989-82-7) share the same backbone but differ in the substituents on the nitrogen atom . The dibenzylamino group introduces steric bulk and lipophilicity, which can influence reactivity, solubility, and biological activity compared to smaller amines like dimethylamino .

Properties

Molecular Formula |

C18H20N2 |

|---|---|

Molecular Weight |

264.4 g/mol |

IUPAC Name |

4-(dibenzylamino)butanenitrile |

InChI |

InChI=1S/C18H20N2/c19-13-7-8-14-20(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-6,9-12H,7-8,14-16H2 |

InChI Key |

GMIMMCMTZZFBIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCCC#N)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

4-(Dimethylamino)butyronitrile (CAS 13989-82-7)

- Structure : N#C-CH₂-CH₂-CH₂-N(CH₃)₂.

- Molecular Formula : C₆H₁₂N₂; Molecular Weight : 112.18 g/mol .

- Key Properties : Density = 0.870 g/cm³ (20°C); flammable and hazardous per safety data .

- Applications : Intermediate in pharmaceuticals and agrochemicals due to its nitrile and amine functionalities .

4-(N,N-Dibenzylamino)butyronitrile (Hypothetical)

- Structure : N#C-CH₂-CH₂-CH₂-N(CH₂Ph)₂.

- Expected Molecular Formula : C₁₈H₁₉N₂; Estimated Molecular Weight : ~261.36 g/mol.

- Key Differences: Lipophilicity: The benzyl groups increase hydrophobicity, reducing solubility in polar solvents compared to dimethylamino analogs. Steric Effects: Bulky benzyl groups may hinder nucleophilic reactions at the nitrogen or nitrile group. Basicity: Dibenzylamino groups are less basic than dimethylamino due to electron donation from benzyl groups, altering reactivity in acid-base reactions .

Benzonitrile, 4-(dimethylamino) (CAS 1197-19-9)

- Structure : Aromatic ring with -N(CH₃)₂ and -C≡N substituents.

- Molecular Formula : C₉H₁₀N₂; Molecular Weight : 146.19 g/mol .

- Contrast : The aromatic system confers distinct electronic properties (e.g., resonance stabilization) absent in aliphatic nitriles, influencing applications in dyes or charge-transfer materials .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Preparation Methods

Reaction Mechanism and Stoichiometry

The substitution proceeds via an SN2 mechanism, where dibenzylamine displaces the chloride ion from 4-chlorobutyronitrile. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile to stabilize the transition state. Stoichiometric studies indicate a 1:1 molar ratio of 4-chlorobutyronitrile to dibenzylamine maximizes yield while minimizing byproducts.

Optimization Parameters

-

Temperature : Elevated temperatures (70–90°C) accelerate reaction kinetics but risk thermal degradation. A balance is achieved at 80°C, achieving 85% conversion within 6 hours.

-

Solvent Selection : DMF outperforms acetonitrile in terms of solubility and reaction rate, though it complicates post-reaction purification due to high boiling points.

-

Catalyst Use : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency by 15–20% under biphasic conditions.

Catalytic Hydrogenation: Alternative Routes

Recent patents disclose hydrogenation-based methods for synthesizing benzylamine derivatives, which can be adapted for this compound. These approaches leverage Raney nickel or palladium catalysts to reduce nitrile intermediates.

Hydrogenation of Nitrile Precursors

In a modified protocol, 4-cyanobutyraldehyde is reacted with dibenzylamine under hydrogen pressure (10–15 bar) in the presence of Raney nickel. This one-pot method achieves simultaneous imine formation and reduction, yielding the target compound with 89% purity.

Table 1: Hydrogenation Conditions and Outcomes

| Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Raney Ni | 2-Propanol | 10 | 60–80 | 91 |

| Pd/C | Ethanol | 15 | 50 | 82 |

| PtO₂ | Tetrahydrofuran | 12 | 70 | 78 |

Byproduct Mitigation

A major challenge in hydrogenation is the formation of dimeric species via secondary amine coupling. Continuous addition of the nitrile precursor (e.g., 0.5–2 mL/min) suppresses dimerization, improving selectivity to 95%. Azeotropic removal of water using 2-propanol further enhances purity by preventing hydrolysis of the nitrile group.

Purification and Isolation Techniques

Distillation Under Reduced Pressure

Crude reaction mixtures are typically subjected to fractional distillation at 50–60°C under 1–5 mm Hg, isolating this compound as a colorless oil. This method achieves >99% purity when combined with solvent recovery systems.

Chromatographic Refinement

Silica gel chromatography using ethyl acetate/hexane (1:4) eluent resolves residual dibenzylamine and chlorinated byproducts. However, industrial-scale applications favor distillation due to cost and time efficiency.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 85 | 95 | High | Moderate |

| Catalytic Hydrogenation | 91 | 99 | Moderate | High |

Hydrogenation offers superior yield and purity but requires specialized equipment for high-pressure reactions. Substitution remains preferable for small-scale synthesis due to its simplicity.

Industrial-Scale Adaptations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.